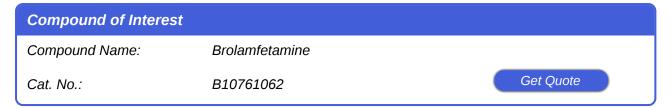


Brolamfetamine's classification as a phenethylamine and DOx compound.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Classification and Pharmacology of **Brolamfetamine** (DOB)

For Researchers, Scientists, and Drug Development Professionals Abstract

Brolamfetamine, also known as DOB (2,5-Dimethoxy-4-bromoamphetamine), is a potent and long-acting psychedelic substance. Its classification is rooted in its distinct chemical structure, which defines it as both a phenethylamine and a member of the specific DOx family of compounds. This technical guide provides a detailed examination of **Brolamfetamine**'s structural classification, its pharmacological activity at serotonergic receptors, and the experimental methodologies used for its characterization. Quantitative data on receptor affinity and functional potency are presented, alongside visualizations of its signaling pathways and common experimental workflows, to offer a comprehensive resource for the scientific community.

Chemical Classification

Brolamfetamine's identity is fundamentally derived from its molecular architecture. It belongs to the broad class of phenethylamines, which are characterized by a core phenethylamine skeleton. Further substitution on this skeleton places it within the more specific amphetamine subclass and subsequently into the DOx family of potent psychedelic agents.

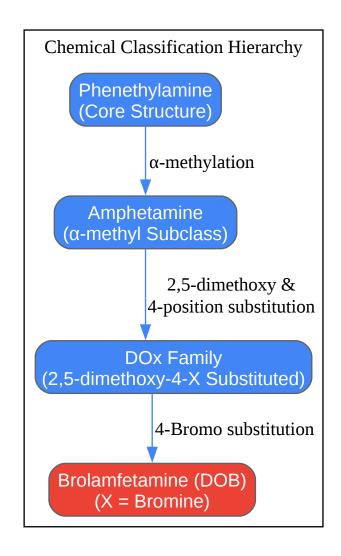
Foundational & Exploratory





- Phenethylamine Core: The foundational structure is phenethylamine, consisting of a phenyl
 ring attached to an amino group via a two-carbon chain. This core structure is shared by a
 vast number of neuroactive compounds, including neurotransmitters and various classes of
 drugs[1].
- Amphetamine Subclass: Brolamfetamine is technically a substituted amphetamine. The
 defining feature of an amphetamine is the presence of a methyl group at the alpha carbon
 (the carbon atom adjacent to the amino group) of the phenethylamine backbone[1]. This
 modification generally increases the compound's metabolic stability and potency.
- DOx Family: The "DOx" designation refers to a series of psychedelic amphetamines characterized by the presence of two methoxy (-OCH₃) groups at the 2 and 5 positions of the phenyl ring, and a variable substituent at the 4 position[2]. In the case of **Brolamfetamine** (DOB), the "B" signifies a bromine atom at this 4-position[3][4]. Other members of this family include DOM (methyl substituent) and DOI (iodine substituent)[2][5].





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Figure 1: Hierarchical classification of Brolamfetamine.

Pharmacodynamics and Quantitative Data

Brolamfetamine's psychedelic effects are primarily mediated by its activity as a potent agonist at serotonin 5-HT₂ receptors, particularly the 5-HT_{2a} subtype[1][3]. Its high affinity and efficacy at this receptor are central to its pharmacological profile.

Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand (in this case, **Brolamfetamine**) for a specific receptor. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.



Receptor Subtype	Binding Affinity (Ki, nM) Reference	
5-HT _{1a}	2,550–7,904	[3]
5-HT1e	556–1,427	[3]
5-HT _{2a}	63 (for DOB)	[6]
5-HT _{2a}	8 - 1700 (for related phenethylamines)	[7]
5-HT ₂ C	15 - 900 (for related phenethylamines)	[7]

Note: Data for **Brolamfetamine** itself is limited in publicly accessible literature; values for closely related compounds are provided for context where direct data is unavailable.

Functional Activity: Potency and Efficacy

Functional assays measure the biological response elicited by a ligand binding to its receptor. Potency is the concentration of a drug required to produce 50% of its maximal effect (EC_{50}), while efficacy (E_{max}) is the maximum possible effect the drug can produce[8]. **Brolamfetamine** is a potent partial agonist at 5-HT_{2a} receptors.

Receptor Subtype	Potency (EC ₅₀ , nM)	Efficacy (% of Full Agonist)	Reference
5-HT _{2a}	2 - 990 (for related 3C-O amphetamines)	Full (89-95%) and Partial Agonists	[7]
5-HT _{2a}	Bromo-Dragonfly: 0.05	Not Specified	[9]
5-HT₂B	Submicromolar	Partial to Full (20- 101%)	[7]

Note: **Brolamfetamine** (DOB) has been shown to have a higher efficacy in triggering downstream effects mediated by 5-HT₂ receptors compared to its analogue DOI[3].

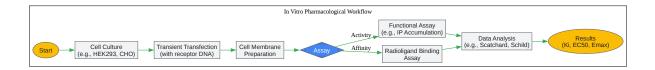


Experimental Protocols

The characterization of **Brolamfetamine**'s pharmacology relies on established in vitro methodologies. The following represents a generalized protocol for determining receptor binding affinity and functional potency.

General Workflow for In Vitro Characterization

The process begins with cultured cells engineered to express the target receptor. These cells are then used in binding and functional assays to quantify the drug's interaction and effect.



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Figure 2: General experimental workflow for receptor characterization.

Radioligand Binding Affinity Assay

- Objective: To determine the binding affinity (Ki) of Brolamfetamine for a target receptor (e.g., 5-HT_{2a}).
- Materials:
 - Cell membranes from a cell line (e.g., HEK293) stably or transiently expressing the human
 5-HT_{2a} receptor.
 - A specific radioligand (e.g., [3H]ketanserin).
 - Brolamfetamine hydrochloride solutions of varying concentrations.



- Assay buffer and filtration apparatus.
- Procedure: a. Cell membranes are incubated in the assay buffer with a fixed concentration of
 the radioligand and varying concentrations of the test compound (Brolamfetamine). b. The
 mixture is incubated to allow binding to reach equilibrium. c. The reaction is terminated by
 rapid filtration through glass fiber filters, separating bound from free radioligand. d. The
 radioactivity trapped on the filters is quantified using liquid scintillation counting. e. Nonspecific binding is determined in the presence of a high concentration of a non-labeled
 competing ligand.
- Data Analysis: The concentration of **Brolamfetamine** that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Functional Assay

- Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of Brolamfetamine at a Gq-coupled receptor like 5-HT_{2a}.
- Materials:
 - Intact cells expressing the 5-HT_{2a} receptor.
 - [3H]myo-inositol for metabolic labeling.
 - Brolamfetamine solutions of varying concentrations.
 - Lithium chloride (LiCl) to inhibit inositol monophosphatase.
 - Ion-exchange chromatography columns.
- Procedure: a. Cells are pre-labeled by incubating them overnight with [³H]myo-inositol. b. On the day of the experiment, cells are washed and pre-incubated with a buffer containing LiCl. c. Cells are then stimulated with varying concentrations of **Brolamfetamine** for a defined period. d. The reaction is terminated, and the cells are lysed. e. The total accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. f. The amount of [³H]IPs is quantified by scintillation counting.



• Data Analysis: A dose-response curve is generated by plotting IP accumulation against the logarithm of **Brolamfetamine** concentration. The EC₅₀ and E_{max} values are determined from this curve using non-linear regression.

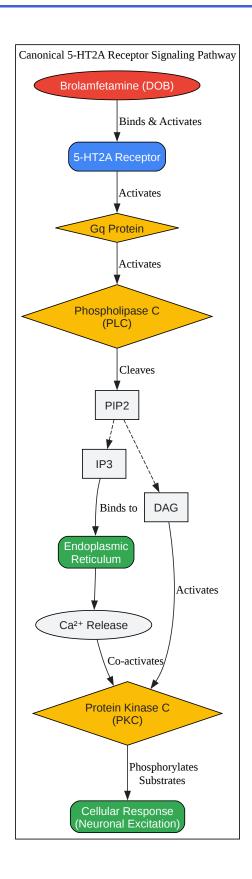
Primary Signaling Pathway

The 5-HT_{2a} receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Agonist binding, including by **Brolamfetamine**, initiates a cascade of intracellular events that ultimately leads to neuronal excitation.

- Receptor Activation: **Brolamfetamine** binds to and activates the 5-HT_{2a} receptor.
- G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.
- PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Downstream Effects:
 - IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+) stores.
 - DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which
 phosphorylates various cellular proteins, modulating their activity.

Interestingly, while this is the canonical pathway, some evidence suggests that **Brolamfetamine** (DOB) does not produce protein kinase C (PKC) activation in the brains of rodents in vivo, unlike other serotonergic compounds such as MDMA[3]. This may indicate biased agonism, where the ligand preferentially activates certain downstream pathways over others, or engagement of alternative signaling cascades.





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Figure 3: The canonical Gq-coupled signaling pathway for the 5-HT_{2a} receptor.



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- To cite this document: BenchChem. [Brolamfetamine's classification as a phenethylamine and DOx compound.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761062#brolamfetamine-s-classification-as-a-phenethylamine-and-dox-compound]

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